3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol. It is primarily recognized as an intermediate in the synthesis of biphosphonate drugs, particularly ibandronate sodium, which is used in the treatment of osteoporosis and other bone-related diseases . The compound features a propanoic acid backbone with a methyl(pentyl)amino group, which contributes to its biological activity and chemical reactivity.
As a research compound related to Ibandronate, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride might possess similar mechanisms of action. Ibandronate binds to hydroxyapatite, the mineral component of bone, inhibiting bone resorption by osteoclasts (bone-degrading cells) []. However, the specific interaction and mechanism of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride with biological systems remain unclear and require further investigation.
These reactions are essential for its application in synthetic organic chemistry and pharmaceutical development.
3-(Methyl(pentyl)amino)propanoic acid hydrochloride exhibits notable biological activity, primarily due to its role as an intermediate in the synthesis of ibandronate sodium. This compound inhibits bone resorption by binding to hydroxyapatite in bone tissue and inhibiting osteoclast activity, which is crucial for maintaining bone density . Additionally, it may influence cellular processes such as signaling pathways and gene expression due to its structural properties.
The synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride typically involves a two-step process:
This method is characterized by high yields and purity, making it suitable for industrial production.
The primary applications of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride include:
Studies involving 3-(Methyl(pentyl)amino)propanoic acid hydrochloride focus on its interactions with biological targets. Its mechanism of action primarily involves inhibiting osteoclast function through binding to hydroxyapatite, thus preventing excessive bone resorption. This interaction is critical for understanding its therapeutic effects in bone diseases . Furthermore, ongoing research explores its potential impacts on cellular signaling pathways and metabolic processes.
Several compounds share structural or functional similarities with 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. Below are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ibandronate Sodium | Biphosphonate structure; contains nitrogen atoms | Primarily used for osteoporosis treatment |
| Alendronic Acid | Contains nitrogen; biphosphonate structure | Different pharmacokinetics compared to ibandronate |
| Risedronate Sodium | Similar biphosphonate structure; different side chains | Varying efficacy profiles in clinical use |
These compounds are unique in their specific side chains or additional functional groups that influence their pharmacological properties and therapeutic applications.
β-Amino acids have occupied a pivotal role in organic chemistry since their discovery, serving as structural analogs to α-amino acids with distinct biochemical properties. The first β-amino acids were identified in natural products such as nonribosomal peptides and macrolactam polyketides, where their presence confers unique biological activities. Unlike their α-counterparts, β-amino acids exhibit altered backbone conformations, enabling resistance to proteolytic degradation and enhanced metabolic stability. Early synthetic efforts focused on Strecker synthesis and Urey-Miller-type prebiotic reactions, but modern methodologies now include enzymatic rearrangements, conjugate additions, and photoredox-catalyzed cross-coupling.
The development of 3-(methyl(pentyl)amino)propanoic acid hydrochloride (CAS: 625120-81-2) emerged from pharmaceutical demand for bisphosphonate intermediates. Its synthesis represents a convergence of β-amino acid chemistry and industrial drug design.
This compound belongs to the β-alanine subclass, characterized by a three-carbon backbone with an amino group at the β-position. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-N-pentyl-β-alanine hydrochloride |
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Backbone Configuration | β-Amino acid with N-methylpentyl substitution |
| Chirality | Achiral due to symmetric N-alkylation |
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), critical for pharmaceutical processing. The N-methylpentyl group introduces lipophilicity (log P ≈ 1.8), balancing membrane permeability and aqueous stability.
As a key intermediate in ibandronate production, this compound enables the synthesis of nitrogen-containing bisphosphonates used in osteoporosis treatment. Its role involves:
The synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride involves multiple chemical approaches that have been developed to optimize yield, purity, and scalability. This compound, with the molecular formula C₉H₂₀ClNO₂ and molecular weight of 209.71 grams per mole, serves as a key intermediate in pharmaceutical synthesis [35]. The compound features a propanoic acid backbone with a tertiary amine functional group containing both methyl and pentyl substituents [36] [37].
The Michael addition reaction represents the primary synthetic pathway for constructing the carbon-nitrogen bond in 3-(Methyl(pentyl)amino)propanoic acid hydrochloride [6]. This approach involves the nucleophilic attack of n-amylamine on an activated alkene, specifically an acrylate ester, to form the desired carbon chain extension . The Michael addition mechanism proceeds through a conjugate addition pathway where the nucleophilic amine attacks the beta-carbon of the alpha-beta unsaturated carbonyl system [3] [6].
The reaction typically employs methyl acrylate or acrylic acid as the Michael acceptor, with n-amylamine serving as the Michael donor [28]. The process begins with the formation of a 3-(N-pentylamino)propionate intermediate through direct nucleophilic addition . This intermediate undergoes subsequent methylation using formaldehyde and formic acid to introduce the methyl group onto the nitrogen atom . The synthetic sequence demonstrates high atom economy and provides yields suitable for industrial implementation [6].
Table 1: Michael Addition Reaction Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 50-70°C | Enhanced conversion rates |
| pH Range | 8-10 | Improved nucleophilicity |
| Solvent System | 2-propanol or aqueous medium | High selectivity [28] |
| Reaction Time | 5-12 hours | Complete conversion [28] |
The Michael addition approach offers several advantages including mild reaction conditions, high regioselectivity, and compatibility with various protecting group strategies [6] [32]. The method avoids harsh reducing agents and allows for direct incorporation of the desired substitution pattern [3].
Reductive amination provides an alternative synthetic route for preparing 3-(Methyl(pentyl)amino)propanoic acid derivatives [4] [32]. This methodology involves the formation of an imine intermediate followed by selective reduction to yield the tertiary amine product [4]. The process typically utilizes aldehyde or ketone precursors in combination with appropriate amine nucleophiles and reducing agents [4] [32].
The reductive amination sequence begins with the condensation of a carbonyl compound with methylpentylamine to form an imine intermediate [4]. This step involves the reversible elimination of water and requires careful pH control to favor imine formation [4]. The intermediate imine then undergoes reduction using sodium borohydride or other suitable reducing agents to produce the desired tertiary amine [4] [32].
Direct reductive amination offers the advantage of conducting the imine formation and reduction in a single reaction vessel, eliminating the need to isolate unstable imine intermediates [4]. The reaction conditions remain mild and neutral to weakly acidic, preserving the integrity of sensitive functional groups [4]. This approach demonstrates particular utility when starting from readily available carbonyl precursors [32].
Table 2: Reductive Amination Optimization Parameters
| Reducing Agent | Selectivity | Yield Range | Reaction Conditions |
|---|---|---|---|
| Sodium borohydride | High | 75-85% | Neutral pH, ambient temperature [4] |
| Lithium aluminum hydride | Moderate | 65-75% | Anhydrous conditions [32] |
| Catalytic hydrogenation | Very High | 85-95% | Elevated pressure, chiral catalysts [32] |
The enantioselective variant of reductive amination employs chiral rhodium catalysts to achieve high stereochemical control [32]. This approach utilizes coordination complexes of rhodium with chiral diphosphine ligands to achieve enantiomeric purities exceeding 98% [32].
The conversion of 3-(Methyl(pentyl)amino)propanoic acid to its hydrochloride salt involves acid-base chemistry principles governing amine protonation [5] [24]. The tertiary amine nitrogen atom possesses a lone pair of electrons that readily accepts protons from strong acids [22] [25]. Hydrochloric acid serves as the preferred acid for salt formation due to its high solubility and compatibility with pharmaceutical applications [24].
The salt formation mechanism proceeds through a straightforward acid-base reaction where the lone pair electrons on the tertiary amine nitrogen attack the proton from hydrochloric acid [21] [22]. This results in the formation of a quaternary ammonium cation paired with a chloride anion [22] [24]. The reaction is quantitative under appropriate conditions and converts the neutral amine into an ionic salt with enhanced water solubility [22] [24].
The protonation occurs specifically at the tertiary amine nitrogen, which becomes positively charged while maintaining its tetrahedral geometry [25] [39]. The resulting hydrochloride salt exhibits increased thermal stability and reduced volatility compared to the free base form [24]. These properties make the hydrochloride salt more suitable for pharmaceutical formulations and long-term storage [24].
Table 3: Hydrochloride Salt Formation Conditions
| Parameter | Optimal Range | Product Quality Impact |
|---|---|---|
| Acid equivalents | 1.0-1.1 eq HCl | Complete conversion [22] |
| Temperature | 0-25°C | Crystalline product [21] |
| Solvent | Ethanol or isopropanol | High purity [24] |
| Crystallization time | 2-24 hours | Crystal morphology [24] |
The salt formation reaction can be reversed through treatment with strong bases such as sodium hydroxide, regenerating the free amine [21] [23]. This reversibility allows for purification strategies and enables the isolation of the compound in different forms depending on the intended application [24].
Enzymatic N-methylation represents an emerging biotechnological approach for introducing methyl groups onto amino acid derivatives [7] [8]. The process utilizes specialized methyltransferase enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to nitrogen atoms in amino acid substrates [11]. These biocatalytic systems offer advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [7].
The enzymatic methylation of amino acids has been demonstrated using engineered peptide alpha-N-methyltransferases that can accommodate non-proteinogenic amino acid substrates [8]. These enzymes operate through a mechanism involving S-adenosylmethionine as the methyl donor and proceed via nucleophilic displacement reactions [11]. The engineered variants show enhanced tolerance for diverse amino acid side chains, including hydrophobic and aromatic residues [8].
Recent developments in enzyme engineering have enabled the methylation of amino acids containing non-natural side chains [8]. The fused enzyme variants demonstrate improved stability and activity compared to wild-type enzymes [8]. These systems can process substrates containing unbranched aliphatic chains, making them potentially suitable for methylating pentyl-containing amino acid derivatives [8].
Table 4: Enzymatic Methylation Performance Data
| Substrate Type | Methylation Efficiency | Processing Time | Selectivity |
|---|---|---|---|
| Hydrophobic amino acids | 21-40% conversion | 4-12 hours | >95% [8] |
| Aromatic residues | 7-40% conversion | 6-16 hours | >90% [8] |
| Small unbranched chains | Up to 4-fold enhancement | 2-8 hours | >98% [8] |
The radical S-adenosylmethionine methyltransferase family provides alternative enzymatic mechanisms for methylation reactions [11]. These enzymes utilize iron-sulfur clusters to generate reactive radical intermediates that can methylate otherwise unreactive carbon and nitrogen centers [11]. The radical mechanism extends the scope of enzymatic methylation beyond traditional nucleophilic displacement pathways [11].
Industrial-scale production of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride faces several technical and economic challenges that require systematic optimization strategies [13] [14]. The primary obstacles include raw material costs, reaction efficiency, purification requirements, and process scalability [13] [16]. Current manufacturing processes must achieve production costs below $1.50 per kilogram for amino acid derivatives to remain commercially competitive [14].
The scale-up of chemical synthesis presents significant challenges related to heat and mass transfer, mixing efficiency, and reaction control [16] [18]. Batch processes typically exhibit lower productivity and reproducibility compared to continuous operations, but offer better process control and reduced contamination risk [16]. Fed-batch configurations provide intermediate performance with productivity improvements of 2.5-fold over simple batch operations [16].
Process optimization requires careful consideration of equipment design, reaction kinetics, and downstream processing requirements [18] [19]. The manufacturing landscape benefits from standardization of operations and implementation of advanced process control systems [18]. Quality control laboratories become critical components due to the need for extensive testing and product release protocols [18].
Table 6: Industrial Production Challenges and Solutions
| Challenge Category | Specific Issues | Optimization Strategies |
|---|---|---|
| Raw Material Costs | Expensive precursors | Alternative feedstock development [14] |
| Process Efficiency | Low conversion rates | Reaction condition optimization [13] |
| Scale-up Issues | Heat/mass transfer limitations | Equipment design improvements [18] |
| Quality Control | Extensive testing requirements | Automated analytical systems [18] |
| Environmental Impact | Waste generation | Green chemistry approaches [13] |
The economic viability of industrial production depends on achieving target production costs while maintaining product quality standards [14]. Manufacturing processes must demonstrate scalability from kilogram to multi-ton quantities while preserving yield and purity specifications [19]. The development of cost-effective biosynthetic production methods represents a promising approach for reducing manufacturing expenses [14].
3-(Methyl(pentyl)amino)propanoic acid hydrochloride crystallizes as a white to off-white crystalline solid with a melting point range of 101-103°C [1] [2]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which is characteristic of amino acid hydrochloride salts [1]. The molecular formula C₉H₂₀ClNO₂ with a molecular weight of 209.71 g/mol indicates the presence of one chloride counterion per organic cation [1].
X-ray crystallographic studies of similar tertiary amine hydrochloride structures reveal that the nitrogen atom adopts a tetrahedral geometry upon protonation, with the positive charge delocalized through the nitrogen center [4] [5]. The hydrochloride salt formation significantly influences the crystal packing through hydrogen bonding networks between the protonated amino group (NH⁺) and chloride anions [6] [7]. These electrostatic interactions are fundamental to the structural stability of the crystalline lattice.
Comparative analysis with structurally related amino acid hydrochlorides demonstrates that the crystal structure is stabilized by a combination of hydrogen bonds and van der Waals interactions [7]. The propanoic acid backbone contributes additional hydrogen bonding capabilities through its carboxyl group, creating a three-dimensional network that influences the overall crystal morphology [6]. For tertiary amine hydrochloride salts, the NH⁺ stretching envelope typically appears as a distinctive broad absorption in infrared spectroscopy, serving as a diagnostic tool for structural confirmation [4].
The pentyl chain in the molecular structure introduces conformational flexibility, which can result in polymorphic behavior under different crystallization conditions [8] [9]. Single crystal X-ray diffraction analysis would provide definitive information about bond lengths, bond angles, and intermolecular interactions, though specific crystallographic parameters for this compound require direct experimental determination [11].
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. The pentyl chain exhibits characteristic patterns with the terminal methyl group appearing as a triplet at 0.9-1.0 ppm due to coupling with the adjacent methylene group [12] [13]. The methylene protons of the pentyl chain resonate as complex multiplets in the 1.2-1.7 ppm region, reflecting the overlapping signals from multiple CH₂ environments [12] [13].
The N-methyl group produces a distinctive singlet at 2.8-3.0 ppm, which is characteristic of N-methyl substituents in tertiary amines [13] [14]. This chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom and the deshielding caused by the adjacent quaternary nitrogen center [14]. The propanoic acid chain protons (N-CH₂-CH₂-CO₂H) appear as multiplets in the 3.0-3.5 ppm region, with the α-methylene protons (adjacent to nitrogen) being more deshielded than the β-methylene protons (adjacent to carboxyl) [13].
A particularly important feature is the NH⁺ proton from the hydrochloride salt, which appears as a broad signal between 9.5-11.0 ppm [4] [15]. This extreme downfield shift is characteristic of protonated amino groups in hydrochloride salts and serves as definitive evidence for salt formation [4]. The broadness of this signal results from rapid exchange with trace water and quadrupolar relaxation effects [15].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the proton data by providing information about the carbon framework. The carboxyl carbon resonates in the characteristic 170-175 ppm region for carboxylic acids [13] [16]. The nitrogen-bearing carbons exhibit deshielding effects, with the N-CH₂ carbon appearing at 55-65 ppm and the N-CH₃ carbon at 40-45 ppm [13] [14] [17]. The β-carbon (CH₂-CO₂H) of the propanoic acid chain resonates at 30-35 ppm, while the pentyl chain carbons appear in the 20-30 ppm region [13] [16].
The multiplicity patterns and chemical shift values in both ¹H and ¹³C NMR are consistent with the proposed structure and provide unambiguous identification of all major structural elements [13]. Cross-validation with Fourier Transform Infrared (FT-IR) spectroscopy, particularly the carbonyl stretch at approximately 1700 cm⁻¹, provides additional structural confirmation .
Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311G(d,p) basis sets provide comprehensive electronic structure information for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride [13]. These quantum chemical methods enable accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters with typical accuracies of ±5 ppm for NMR chemical shifts [13].
Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, providing bond lengths, bond angles, and dihedral angles for the optimized structure [13]. The protonated nitrogen center adopts tetrahedral geometry with N-C bond lengths typically ranging from 1.48-1.52 Å for tertiary ammonium systems . The carboxyl group maintains planar geometry with C=O bond lengths of approximately 1.22 Å and C-O bond lengths of 1.31 Å .
Nuclear Magnetic Resonance chemical shift calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide theoretical predictions that correlate well with experimental values [13]. These calculations account for local electronic environments and magnetic shielding effects around individual nuclei. For ¹³C NMR, the carboxyl carbon calculations typically predict chemical shifts in the 170-180 ppm range, while nitrogen-bearing carbons show deshielding effects consistent with experimental observations [13].
Electrostatic potential mapping reveals charge distribution patterns throughout the molecule, highlighting regions of positive charge around the protonated nitrogen and negative charge concentrated on the carboxyl oxygen atoms [19]. These electrostatic properties are crucial for understanding intermolecular interactions and hydrogen bonding patterns in the crystalline state [19].
Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data . The NH⁺ stretching frequencies are predicted to appear in the 2700-3000 cm⁻¹ region, while C=O stretching occurs around 1650-1750 cm⁻¹ . Mulliken population analysis and Natural Bond Orbital (NBO) calculations provide insights into electron density distribution and bonding characteristics [19].
Solvent effects can be incorporated through Polarizable Continuum Model (PCM) calculations, which account for the dielectric environment and its influence on molecular properties [20]. These calculations are particularly relevant for understanding solution-phase behavior and chemical reactivity in aqueous environments [20].
Molecular Dynamics (MD) simulations provide detailed insights into the conformational flexibility and dynamic behavior of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride in solution [19] [21]. These simulations typically employ classical force fields such as AMBER or CHARMM to model intramolecular and intermolecular interactions over nanosecond to microsecond timescales [19] [21].
The pentyl chain exhibits significant conformational freedom, sampling multiple rotational states around C-C bonds [19] [21]. Root Mean Square Deviation (RMSD) analysis reveals the structural stability of different molecular regions, with the propanoic acid backbone showing lower flexibility compared to the terminal pentyl segment [19]. Radial Distribution Functions (RDFs) provide information about preferred intermolecular distances and solvation patterns around specific atomic centers [19].
Principal Component Analysis (PCA) of MD trajectories identifies the most significant conformational motions, typically involving rotation around the N-C bonds and flexing of the pentyl chain [19] [21]. The N-methyl group exhibits restricted rotation due to steric hindrance from the pentyl substituent and propanoic acid chain [21]. Dihedral angle analysis reveals preferred conformations that minimize steric clashes while maintaining favorable electrostatic interactions [19] [21].
Hydrogen bonding analysis in aqueous simulations shows that the protonated nitrogen forms stable hydrogen bonds with water molecules and chloride counterions [19]. The carboxyl group participates in extensive hydrogen bonding networks with the aqueous environment, influencing the overall molecular conformation [19]. Residence times for water molecules in the first solvation shell provide insights into hydration dynamics and molecular mobility [19].
Free energy calculations using umbrella sampling or thermodynamic integration methods can determine conformational preferences and energy barriers for rotational transitions [19] [21]. These calculations reveal that gauche conformations of the pentyl chain are often energetically favored due to reduced intramolecular strain [21]. Temperature-dependent simulations explore conformational entropy effects and thermal accessibility of different structural states [19].
Irritant;Health Hazard